(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone
Overview
Description
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring and a methyl group on the piperidine ring.
Preparation Methods
The synthesis of (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Formation of Piperidine Ring: The piperidine ring is formed by cyclization of appropriate precursors.
Coupling Reaction: The brominated and chlorinated phenyl compound is then coupled with the piperidine derivative under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
(4-Bromo-2-chlorophenyl)(3-methylpiperidin-1-yl)methanone: Similar structure but with bromine at the 4 position.
(5-Bromo-2-chlorophenyl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group at the 4 position of the piperidine ring.
(5-Bromo-2-chlorophenyl)(3-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJGQOGYKVWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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